BenchChemオンラインストアへようこそ!

Tradipitant

NK1 receptor binding affinity Ki

Tradipitant is the only FDA-approved NK1 antagonist for motion sickness, with a unique intermediate pharmacokinetic profile (t1/2 ~34 h) distinct from aprepitant, rolapitant, and netupitant. Its high CNS receptor occupancy (up to 93% frontal cortex by PET) and well-characterized dose-response relationship in antipruritic studies make it an essential reference standard for vestibular-emetic research, PET imaging programs, and DDI studies. Procure this definitive tool compound to validate NK1 pathway involvement or benchmark novel anti-emetic candidates against a clinically proven reference.

Molecular Formula C28H16ClF6N5O
Molecular Weight 587.9 g/mol
CAS No. 622370-35-8
Cat. No. B1681352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTradipitant
CAS622370-35-8
Synonyms(2-chloro-phenyl)-(2-(5-pyridin-4-yl-1-(3,5-bistrifluoromethyl-benzyl)-1H-(1,2,3)triazol-4-yl)pyridin-3-yl)methanone
LY686017
Molecular FormulaC28H16ClF6N5O
Molecular Weight587.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(N=CC=C2)C3=C(N(N=N3)CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC=NC=C5)Cl
InChIInChI=1S/C28H16ClF6N5O/c29-22-6-2-1-4-20(22)26(41)21-5-3-9-37-23(21)24-25(17-7-10-36-11-8-17)40(39-38-24)15-16-12-18(27(30,31)32)14-19(13-16)28(33,34)35/h1-14H,15H2
InChIKeyCAVRKWRKTNINFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tradipitant (CAS 622370-35-8): An Orally Active, Second-Generation NK1 Antagonist with FDA Approval for Motion Sickness


Tradipitant (VLY-686, LY686017) is a small-molecule neurokinin-1 (NK1) receptor antagonist developed as a second-generation agent with high affinity (Ki = 0.062 ± 0.01 nM) for the human NK1 receptor [1]. It is chemically characterized as (2-(1-(3,5-Bis(trifluoromethyl)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)(2-chlorophenyl)methanone, with a molecular formula of C28H16ClF6N5O and a molecular weight of 587.9 g/mol [2]. Tradipitant is centrally acting and crosses the blood-brain barrier to occupy brain NK1 receptors, with PET imaging demonstrating up to 93% receptor occupancy in the frontal cortex following multiple oral doses [1]. It was approved by the FDA on December 30, 2025, for the prevention of vomiting induced by motion sickness in adults, marking the first novel pharmacologic treatment for this indication in over 40 years [3].

Why Tradipitant (CAS 622370-35-8) Cannot Be Interchanged with Other NK1 Antagonists: The Critical Role of Pharmacokinetic and Target Differentiation


NK1 receptor antagonists are not interchangeable in scientific or industrial applications due to profound differences in their pharmacokinetic profiles, metabolic pathways, and drug interaction potential. First-generation agents like aprepitant exhibit a short elimination half-life (9–13 hours) and undergo extensive CYP3A4-mediated metabolism, which leads to substantial drug-drug interactions and necessitates repeated dosing [1]. In contrast, later-generation agents like netupitant and rolapitant possess extremely long half-lives (80–180 hours) and distinct CYP interaction profiles, which are advantageous for certain chemotherapy-induced nausea and vomiting (CINV) protocols but render them unsuitable for applications requiring rapid onset and offset of action [1]. Tradipitant occupies a unique middle ground with a half-life of approximately 34 hours and a mixed metabolic profile involving both CYP and non-CYP pathways [2]. This intermediate pharmacokinetic profile, combined with its proven efficacy in motion sickness—an indication for which no other NK1 antagonist is approved—makes it a distinct and non-substitutable entity [3].

Quantitative Differential Evidence for Tradipitant (CAS 622370-35-8) Against Key NK1 Antagonist Comparators


Binding Affinity (Ki) for Human NK1 Receptor: Tradipitant vs. Aprepitant vs. Netupitant

Tradipitant demonstrates sub-nanomolar affinity for the human NK1 receptor with a Ki of 0.062 ± 0.01 nM [1]. This affinity is approximately 1.6-fold higher than the prototypical NK1 antagonist aprepitant (IC50 = 0.1 nM in CHO cells) [2] and approximately 15-fold higher than netupitant (Ki = 0.95 nM in CHO cells) [3]. Tradipitant also inhibits substance P-induced intracellular calcium mobilization with a Kb of 0.095 ± 0.025 nM [1].

NK1 receptor binding affinity Ki substance P receptor pharmacology

Elimination Half-Life (t½): Tradipitant's Intermediate PK Profile Relative to Short-Acting Aprepitant and Long-Acting Rolapitant

Tradipitant exhibits a mean elimination half-life of approximately 34 hours in healthy subjects [1]. This places it squarely between the short half-life of aprepitant (9–13 hours) [2] and the ultra-long half-life of rolapitant (180 hours) [2] or netupitant (80–88 hours) [3]. Tradipitant is extensively metabolized, but in vitro studies suggest involvement of both non-CYP450-mediated processes and CYP enzymes (CYP3A4, CYP2C19, and to a lesser extent CYP2C8), as well as glucuronidation by UGT1A4 and UGT2B7 [1].

pharmacokinetics half-life elimination drug disposition CYP metabolism

Clinical Efficacy in Motion Sickness: Tradipitant's Unique and FDA-Approved Indication Not Shared by Other NK1 Antagonists

Tradipitant is the only NK1 receptor antagonist approved by the FDA for the prevention of vomiting due to motion sickness [1]. In two pivotal Phase 3 trials (Motion Syros and Motion Serifos), conducted under real-world provocation conditions on boats, Tradipitant demonstrated a 50% to 70% risk reduction in vomiting incidence compared to placebo [2]. These studies supported the FDA approval of Nereus (tradipitant) in December 2025, with recommended single doses of 85 mg or 170 mg taken approximately 60 minutes before exposure to a potential motion sickness event [3].

motion sickness vomiting phase 3 trial FDA approval preventive therapy

CNS Receptor Occupancy: PET Imaging Confirms High Brain Penetration and Target Engagement for Tradipitant

Human positron emission tomography (PET) studies have demonstrated that Tradipitant crosses the blood-brain barrier and achieves dose- and concentration-dependent NK1 receptor occupancy in the frontal cortex. Following multiple oral doses of 100 mg, the maximum receptor occupancy reached 93% [1]. While aprepitant is also known to be brain-penetrant, quantitative PET occupancy data for human subjects are not as extensively characterized in the public domain, and the relationship between plasma concentration and central receptor occupancy for Tradipitant is uniquely well-defined [2].

PET imaging receptor occupancy blood-brain barrier CNS penetration target engagement

Optimal Application Scenarios for Tradipitant (CAS 622370-35-8) Based on Quantified Differential Evidence


Motion Sickness and Vestibular Emesis Research

Tradipitant is the definitive NK1 antagonist tool compound for any research program investigating motion-induced nausea and vomiting. As the only FDA-approved agent for this indication with 50–70% risk reduction demonstrated in Phase 3 provocation trials [1], it serves as the essential positive control and mechanistic probe in preclinical models of motion sickness (e.g., rodent pica models, feline/suncus murinus emesis models). Procurement of Tradipitant is mandatory for studies seeking to validate NK1 pathway involvement in vestibular-emetic signaling or to benchmark novel anti-emetic candidates against a clinically proven reference standard.

CNS Target Engagement and PET Tracer Development Studies

The well-characterized CNS receptor occupancy profile of Tradipitant—with quantitative human PET data demonstrating up to 93% frontal cortex occupancy [2]—makes it an ideal reference compound for positron emission tomography (PET) imaging studies and CNS drug development programs. Tradipitant can serve as a benchmark for validating novel NK1 PET tracers, as a comparator for assessing brain penetration of new chemical entities, and as a tool for establishing exposure-occupancy relationships in translational pharmacology. Its intermediate half-life (~34 hours) allows for flexible imaging schedules without the complications of ultra-long washout periods associated with rolapitant or netupitant [3].

Pruritus and Atopic Dermatitis Research: Dose-Response Investigations

Tradipitant offers a unique opportunity to study dose-dependent antipruritic effects within the NK1 antagonist class. Clinical data demonstrate a clear dose-response relationship: 50 mg for 4 weeks was not superior to placebo, whereas 85 mg for 8 weeks produced a significant reduction in itch intensity in atopic dermatitis patients [4]. This well-defined efficacy threshold, combined with Tradipitant's high receptor affinity (Ki = 0.062 nM) and documented brain penetration [2], makes it a valuable tool for mechanistic studies exploring the peripheral versus central contributions to chronic itch. Researchers investigating NK1 antagonists for dermatologic applications should procure Tradipitant to leverage these dose-response insights and the extensive clinical dataset.

Drug-Drug Interaction and Pharmacokinetic Profiling Studies

Tradipitant's mixed metabolic profile—involving both CYP3A4/CYP2C19 and non-CYP pathways, plus glucuronidation by UGT1A4/2B7 [3]—presents a distinct platform for studying NK1 antagonist drug-drug interactions (DDIs). Unlike aprepitant, which is extensively metabolized by and inhibits CYP3A4, or rolapitant, which neither induces nor inhibits CYP3A4, Tradipitant offers an intermediate DDI risk profile [5]. For researchers designing cocktail studies to assess CYP inhibition or induction liability, Tradipitant provides a pharmacologically relevant probe that more closely models the complexity of modern drug metabolism than older, single-pathway agents. Its intermediate half-life also allows for more practical DDI study designs compared to the prolonged washout required for rolapitant or netupitant [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tradipitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.